molecular formula C8H16Cl2N2S B14091099 N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride

N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride

Katalognummer: B14091099
Molekulargewicht: 243.20 g/mol
InChI-Schlüssel: HVOHRXJZIOCRRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride typically involves the reaction of 4-methylthiazole with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Wirkmechanismus

The mechanism of action of N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H16Cl2N2S

Molekulargewicht

243.20 g/mol

IUPAC-Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H14N2S.2ClH/c1-3-4-9-5-8-10-7(2)6-11-8;;/h6,9H,3-5H2,1-2H3;2*1H

InChI-Schlüssel

HVOHRXJZIOCRRU-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=NC(=CS1)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.